Ethyl methyl disulfide

Description

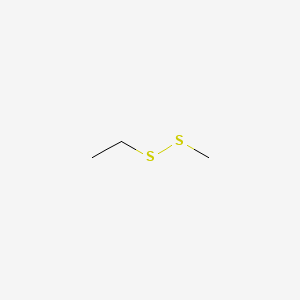

Structure

3D Structure

Properties

IUPAC Name |

(methyldisulfanyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S2/c1-3-5-4-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTBPTGNNLIKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074701 | |

| Record name | Disulfide, ethyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless or pale yellow liquid; Sulfureous aroma | |

| Record name | Ethyl methyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

137.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl methyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in non-polar solvents; Insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl methyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.017-1.027 (20°) | |

| Record name | Ethyl methyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20333-39-5 | |

| Record name | Ethyl methyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20333-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020333395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, ethyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulfide, ethyl methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13370B0F26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl methyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl methyl disulfide chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl Methyl Disulfide

Abstract

Ethyl methyl disulfide (EMDS) is an asymmetric organosulfur compound with the chemical formula C₃H₈S₂. Characterized by a distinctive sulfurous, truffle-like aroma, this volatile compound is a subject of interest in fields ranging from food science to toxicology and drug development. Its disulfide bond is a key functional group that dictates its reactivity, particularly in biological systems where thiol-disulfide exchange reactions are paramount. This guide provides a comprehensive overview of the core chemical properties of EMDS, detailing its structure, synthesis, analytical characterization, and reactivity. The content is tailored for researchers, scientists, and drug development professionals who require a deep, functional understanding of this molecule.

Chemical Identity and Structure

Ethyl methyl disulfide is systematically known as (methyldisulfanyl)ethane.[1][2][3] It belongs to the dialkyl disulfide class of organic compounds, which are defined by an R-S-S-R' structure.[4][5] In EMDS, the R group is a methyl (-CH₃) moiety and the R' group is an ethyl (-CH₂CH₃) moiety.

Key Identifiers:

Caption: Chemical structure of Ethyl Methyl Disulfide.

Physicochemical Properties

The physical and chemical properties of EMDS are fundamental to its behavior in both laboratory and biological settings. Its volatility and solubility, in particular, influence its aroma profile, environmental fate, and interaction with biological membranes.

| Property | Value | Source(s) |

| Molecular Weight | 108.23 g/mol | [1][3][8][9] |

| Physical State | Clear, colorless to pale yellow liquid | [1][2] |

| Odor | Strong, sulfurous, truffle-like | [3][4][8][10] |

| Boiling Point | 137 °C at 760 mmHg | [1][3][4][10] |

| Melting Point | -105.91 °C | [3][9] |

| Density | 1.017 - 1.027 g/cm³ at 20 °C | [1][3] |

| Vapor Pressure | ~17.85 mmHg at 25 °C (estimated) | [7] |

| Water Solubility | Insoluble (1055 mg/L at 25 °C, estimated) | [1][2][4][7][8] |

| Solvent Solubility | Soluble in non-polar solvents and ethanol | [1][2][8] |

| LogP (o/w) | 1.3 - 2.66 (estimated) | [3][4][7] |

| Refractive Index | 1.410 - 1.418 | [1] |

Natural Occurrence and Synthesis

Natural Occurrence

EMDS is a naturally occurring volatile organic compound found in a variety of plants and foods. Its presence is a result of the enzymatic degradation of sulfur-containing precursors. It is a significant contributor to the characteristic aromas of many foods.[3]

-

Primary Sources: Kohlrabi (Brassica oleracea var. gongylodes), onions (Allium cepa), cabbage (Brassica oleracea), and durian (Durio zibethinus).[3][4][10]

-

Biochemical Significance: The presence of EMDS in these foods suggests it could serve as a potential biomarker for their consumption.[3][4]

Chemical Synthesis

The synthesis of asymmetric disulfides like EMDS requires controlled reaction conditions to prevent the formation of symmetric disulfides (dimethyl disulfide and diethyl disulfide) as byproducts.

-

Photochemical Synthesis: A common laboratory-scale method involves the co-photolysis of a mixture of dimethyl disulfide and diethyl disulfide.[3] UV irradiation at wavelengths between 230-280 nm cleaves the S-S bonds, and the resulting thiyl radicals recombine to form a statistical mixture of dimethyl disulfide, diethyl disulfide, and the desired ethyl methyl disulfide.[3] The rationale for co-photolysis is to generate both methylthiyl and ethylthiyl radicals in the same reaction vessel, enabling their cross-combination.

-

Industrial Preparation: Patented industrial processes often involve the reaction of steam containing a mixture of methanethiol and ethanethiol with a reactive iron oxide catalyst.[10] This method provides a scalable route to the compound.

Caption: Workflow for the photochemical synthesis of EMDS.

Reactivity and Stability

The chemistry of ethyl methyl disulfide is dominated by the disulfide bond (-S-S-). This bond has a relatively low dissociation energy, making it susceptible to cleavage by nucleophiles, radicals, and redox processes.

-

Thiol-Disulfide Exchange: This is a hallmark reaction of disulfides and is critically important in biological chemistry, particularly in protein folding and redox regulation. EMDS can react with a thiol (R-SH) to form a new mixed disulfide and release a different thiol. This equilibrium reaction is fundamental to its potential interactions with cysteine residues in proteins or with glutathione.

-

Oxidation: The sulfur atoms in EMDS are in a low oxidation state and can be oxidized by various agents. Oxidation can lead to the formation of thiosulfinates (R-S(O)-S-R') and subsequently to more highly oxidized species. Information on the oxidation of the related compound methyl ethyl sulfide suggests that stable oxidation products could include aldehydes like acetaldehyde and formaldehyde.[3]

-

Stability and Storage: EMDS is a flammable liquid.[1][11] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[11] Proper grounding is necessary to prevent static discharge.[11][12]

Spectroscopic and Analytical Characterization

Unambiguous identification and quantification of EMDS require modern analytical techniques. Given its volatility, gas chromatography is the separation method of choice, typically coupled with mass spectrometry for detection.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for analyzing EMDS. Under electron ionization (EI), the molecule fragments in a predictable manner, producing a characteristic mass spectrum. Data from the National Institute of Standards and Technology (NIST) shows major peaks that can be used for identification.[1][6]

-

Molecular Ion (M⁺): m/z 108

-

Key Fragments: m/z 80, m/z 29[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The asymmetric nature of EMDS results in three distinct carbon signals.

-

¹³C NMR Data: Spectral information is available in public databases, confirming the three unique carbon environments in the methyl and ethyl groups.[1][13]

Experimental Protocol: GC-MS Analysis of Ethyl Methyl Disulfide

This protocol outlines a standard method for the qualitative and quantitative analysis of EMDS in a solvent matrix. The choice of a non-polar column is based on the non-polar nature of the analyte.

-

Sample Preparation: Prepare a stock solution of EMDS (e.g., 1000 ppm) in a suitable volatile solvent like dichloromethane or hexane. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 ppm) by serial dilution.

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC):

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The non-polar stationary phase provides good separation for volatile, non-polar compounds like EMDS.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet: Set to splitless mode for low concentrations or split mode (e.g., 20:1) for higher concentrations. Inlet temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C. This temperature program ensures separation from solvent and other potential contaminants.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 25-200.

-

-

-

Data Acquisition: Inject 1 µL of each standard and sample. Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.

-

Data Analysis:

-

Identify the EMDS peak in the chromatogram based on its retention time (determined from a standard injection).

-

Confirm identity by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST).[6]

-

For quantification, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 108) versus concentration for the standards. Calculate the concentration of EMDS in unknown samples using the regression equation from the calibration curve.

-

Caption: Workflow for the analysis of EMDS by GC-MS.

Biological and Toxicological Profile

-

Flavor and Fragrance: EMDS is used as a flavoring agent in food products, particularly in savory, meat, and onion/garlic type flavors.[2][7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[1]

-

Toxicology: While generally regarded as safe for its intended use in food, concentrated EMDS is a hazardous substance. It is an extremely flammable liquid.[1][11] It is considered harmful if swallowed and can cause skin, serious eye, and respiratory irritation.[11] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling the pure compound in a laboratory setting.[11][12]

Conclusion

Ethyl methyl disulfide is a simple yet significant organosulfur compound whose properties are of interest across multiple scientific disciplines. Its defining feature, the disulfide bond, imparts a specific reactivity that is crucial for its role in food chemistry and its potential interactions within biological systems. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization, as detailed in this guide, is essential for professionals working with this molecule, whether for developing new flavors, studying metabolic pathways, or assessing its toxicological impact in drug development and safety science.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123388, Ethyl methyl disulfide. Retrieved from [Link].

-

Scent & Chemistry. (n.d.). Ethyl methyl disulfide (CAS 20333-39-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Methyl ethyl disulfide. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Methyl ethyl disulfide. In NIST Chemistry WebBook. Retrieved from [Link].

-

Stenutz, R. (n.d.). ethyl methyl disulfide. Retrieved from [Link].

-

The Good Scents Company. (n.d.). methyl ethyl disulfide. Retrieved from [Link].

-

Human Metabolome Database. (2012). Showing metabocard for Ethyl methyl disulfide (HMDB0032912). Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of Methyl ethyl disulfide (CAS 20333-39-5). Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12230, Ethyl methyl sulfide. Retrieved from [Link].

-

Human Metabolome Database. (2012). Showing metabocard for Ethyl methyl disulfide (HMDB0032912). Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Methyl ethyl disulfide. In NIST Chemistry WebBook. Retrieved from [Link].

-

SpectraBase. (n.d.). ETHYLMETHYLDISULFID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link].

Sources

- 1. Ethyl methyl disulfide | C3H8S2 | CID 123388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 20333-39-5: Ethyl methyl disulfide | CymitQuimica [cymitquimica.com]

- 3. Ethyl methyl disulfide (20333-39-5) for sale [vulcanchem.com]

- 4. Human Metabolome Database: Showing metabocard for Ethyl methyl disulfide (HMDB0032912) [hmdb.ca]

- 5. Human Metabolome Database: Showing metabocard for Ethyl methyl disulfide (HMDB0032912) [hmdb.ca]

- 6. Methyl ethyl disulfide [webbook.nist.gov]

- 7. methyl ethyl disulfide, 20333-39-5 [thegoodscentscompany.com]

- 8. scent.vn [scent.vn]

- 9. Ethyl methyl disulphide | 20333-39-5 | FE35676 | Biosynth [biosynth.com]

- 10. ETHYL METHYL DISULFIDE | 20333-39-5 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Ethyl Methyl Disulfide (CAS 20333-39-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core of Ethyl Methyl Disulfide

Ethyl methyl disulfide (CAS 20333-39-5), also known as (methyldisulfanyl)ethane or 2,3-Dithiapentane, is an organosulfur compound with the chemical formula C₃H₈S₂.[1][2] This volatile, colorless to pale yellow liquid is characterized by a potent, sulfurous odor reminiscent of garlic or truffle, a common trait for many sulfur-containing compounds.[1][3] While its strong aroma limits some direct applications, its unique chemical properties, stemming from the reactive disulfide bond, make it a molecule of significant interest in various scientific and industrial fields.

Naturally occurring in foods such as cabbage, kohlrabi, cheese, and durian, ethyl methyl disulfide contributes to their complex flavor and aroma profiles.[3][4] Beyond its role as a flavoring agent, it serves as a valuable intermediate in chemical synthesis and has emerging applications in the pharmaceutical and agrochemical sectors.[1][5] This guide provides a comprehensive technical overview of ethyl methyl disulfide, focusing on its chemical properties, synthesis, analytical methodologies, and safe handling protocols, tailored for professionals in research and development.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. These properties dictate its behavior in various solvents, its volatility, and its reactivity.

Nomenclature and Chemical Identifiers

Consistent identification is crucial in scientific communication. Ethyl methyl disulfide is known by several synonyms and is cataloged under various chemical registry numbers.

| Parameter | Value | Source(s) |

| Common Name | Ethyl methyl disulfide | [1] |

| CAS Registry Number | 20333-39-5 | [2] |

| IUPAC Name | (methyldisulfanyl)ethane | [6] |

| Synonyms | Methyl ethyl disulfide, 2,3-Dithiapentane | [1][2] |

| Molecular Formula | C₃H₈S₂ | [1] |

| Molecular Weight | 108.23 g/mol | [6][7] |

| InChI Key | XLTBPTGNNLIKRW-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCSSC | [6][7] |

Key Physical Properties

The physical properties of ethyl methyl disulfide are summarized below. These values are critical for designing experiments, particularly for purification (e.g., distillation) and for understanding its environmental fate.

| Property | Value | Source(s) |

| Physical State | Colorless to pale yellow liquid | [1][8] |

| Boiling Point | 137 °C | [3][9] |

| Melting Point | -89.83 °C | [9] |

| Density | 1.020 g/cm³ at 20 °C | [3][8] |

| Vapor Pressure | 10.80 hPa at 20°C (est.) | [7] |

| Flash Point | 32.22 °C (90.00 °F) | [8] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and isopropanol. | [1][7] |

| LogP (XLogP3-AA) | 1.3 | [6][7] |

Chemical Structure and Reactivity

The chemical behavior of ethyl methyl disulfide is dominated by the disulfide (-S-S-) bond. This functional group is a key structural motif in many biological systems, most notably in the tertiary structure of proteins through cysteine-cysteine linkages.

Caption: Chemical structure of Ethyl Methyl Disulfide.

The disulfide bond is susceptible to both reduction and oxidation. Reductive cleavage, typically with a thiol-containing reducing agent or a metal hydride, will break the S-S bond to yield ethanethiol and methanethiol. Conversely, oxidation can lead to the formation of thiosulfinates and ultimately to sulfonic acids. This reactivity makes ethyl methyl disulfide a useful precursor for synthesizing other sulfur-containing molecules.[1]

Synthesis Pathways

While specific, proprietary synthesis methods exist, a general and patented approach involves the reaction of steam containing mercaptans (like methanethiol and ethanethiol) and hydrogen sulfide with a reactive iron oxide.[3] Another common laboratory and industrial synthesis route for asymmetric disulfides can be conceptualized through the reaction of a sulfenyl halide with a thiol or by the co-oxidation of two different thiols. A patented method for a related compound, dimethyl disulfide, involves reacting sodium sulfide with elemental sulfur to form sodium disulfide, which is then reacted with an alkylating agent like dimethyl sulfate.[10] A similar principle can be applied for ethyl methyl disulfide synthesis.

Caption: Conceptual workflow for disulfide synthesis.

Analytical Methodologies

Accurate identification and quantification of ethyl methyl disulfide are essential for quality control in flavoring applications, for monitoring chemical reactions, and in research.

Gas Chromatography (GC)

Gas chromatography is the primary technique for analyzing volatile sulfur compounds like ethyl methyl disulfide.[2][11] Given the complexity of matrices in which it is often found (e.g., food products, crude reaction mixtures), a highly selective detector is paramount.

-

Sulfur Chemiluminescence Detector (SCD): This detector is highly specific and sensitive to sulfur-containing compounds, making it ideal for trace-level analysis without interference from non-sulfur compounds.[12][13] The SCD provides an equimolar response to sulfur, simplifying quantification.

-

Flame Ionization Detector (FID): While less selective than the SCD, the FID can also be used, especially for samples with higher concentrations or less complex matrices.

-

Mass Spectrometry (MS) Detector: GC-MS is a powerful tool for both identification and quantification.

Experimental Protocol: GC-SCD Analysis

-

Sample Preparation: Dilute the sample in an appropriate organic solvent (e.g., hexane or dichloromethane). For solid matrices, headspace or solid-phase microextraction (SPME) may be employed.

-

Instrumentation: A gas chromatograph equipped with an SCD.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, DB-1) is typically suitable for separating volatile sulfur compounds.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

SCD Conditions: Follow manufacturer's recommendations for temperature, pressure, and gas flows (e.g., hydrogen, oxygen/air).

-

Data Analysis: Identify the ethyl methyl disulfide peak based on its retention time, confirmed by running a pure standard. Quantify using an external or internal standard calibration curve.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC, provides definitive structural information. The electron ionization (EI) mass spectrum of ethyl methyl disulfide shows characteristic fragmentation patterns.[2][14]

-

Molecular Ion (M⁺): m/z 108[6]

-

Major Fragments: The NIST Mass Spectrometry Data Center reports top peaks at m/z 80 and a second highest at m/z 108.[6] Other significant fragments would arise from the cleavage of C-S and S-S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for unambiguous structure elucidation. 13C NMR data for ethyl methyl disulfide is available in spectral databases.[6][15] The spectrum would show three distinct signals corresponding to the methyl carbon, the methylene carbon of the ethyl group, and the methyl carbon of the ethyl group.

Applications in Research and Industry

Ethyl methyl disulfide's applications are diverse, ranging from food science to the pharmaceutical industry.

-

Flavoring Agent: It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA number 4040) and is used to impart savory, onion, garlic, and truffle-like notes to food products.[3][8][16]

-

Chemical Synthesis: It serves as a precursor in the synthesis of other sulfur-containing compounds.[1] This is particularly relevant in the development of new agrochemicals and pharmaceuticals.[5]

-

Pharmaceutical and Agrochemical Research: There is growing interest in using ethyl methyl disulfide-derived intermediates for creating novel antibiotics, anticoagulants, and antifungal drugs.[5] In agriculture, it has been explored as a soil fumigant, an alternative to phased-out substances like methyl bromide.[5]

-

Corrosion Inhibition: In the oil and gas industry, it can be a component in corrosion inhibitor formulations for pipelines, where it forms a protective sulfide layer on metal surfaces.[5]

Safety, Handling, and Regulatory Status

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. Ethyl methyl disulfide is a flammable liquid and presents several health hazards.

Hazard Identification and GHS Classification

-

Flammability: Highly flammable liquid and vapor (GHS Category 1 or 2).[6][16][17] Keep away from heat, sparks, open flames, and other ignition sources.[17][18]

-

Toxicity: May be harmful if swallowed (Acute Toxicity, Oral, Category 4).[6][17]

-

Irritation: Can cause skin and eye irritation (Category 2).[16][17]

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17][18]

-

Static Discharge: Take precautionary measures against static discharge. Use non-sparking tools and ensure equipment is properly grounded.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[18]

Regulatory Status

-

FDA: Listed in the FDA's Substances Added to Food inventory.[16]

-

FEMA: Assigned FEMA number 4040 for use as a flavoring substance.[16]

-

EFSA: While it doesn't have an individual approval, it may be used under an appropriate group standard for flavoring agents.[6]

Conclusion

Ethyl methyl disulfide is a multifaceted organosulfur compound with a well-defined set of chemical and physical properties. While its potent odor is a defining characteristic, its true value for researchers lies in the reactivity of its disulfide bond, making it a useful building block in organic synthesis. For professionals in drug development and materials science, understanding its synthesis, analytical characterization, and safe handling is crucial for leveraging its potential in creating novel products and technologies. This guide serves as a foundational resource to support those endeavors.

References

- 1. CAS 20333-39-5: Ethyl methyl disulfide | CymitQuimica [cymitquimica.com]

- 2. Methyl ethyl disulfide [webbook.nist.gov]

- 3. ETHYL METHYL DISULFIDE | 20333-39-5 [chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for Ethyl methyl disulfide (HMDB0032912) [hmdb.ca]

- 5. Ethyl Methyl Disulfide Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 6. Ethyl methyl disulfide | C3H8S2 | CID 123388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scent.vn [scent.vn]

- 8. methyl ethyl disulfide, 20333-39-5 [thegoodscentscompany.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. CN1053891C - Preparation method for dimethyl disulphide - Google Patents [patents.google.com]

- 11. Methyl ethyl disulfide [webbook.nist.gov]

- 12. gcms.cz [gcms.cz]

- 13. ETS Labs [etslabs.com]

- 14. Methyl ethyl disulfide [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. Ethyl methyl disulfide (20333-39-5) for sale [vulcanchem.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of (Methyldisulfanyl)ethane

Introduction: The Chemistry and Significance of (Methyldisulfanyl)ethane

(Methyldisulfanyl)ethane, also known as ethyl methyl disulfide (CAS No. 20333-39-5), is an organosulfur compound with the chemical formula C₃H₈S₂.[1][2] This unsymmetrical disulfide consists of a methyl group and an ethyl group linked by a disulfide bond (-S-S-). It is a volatile, colorless to pale yellow liquid characterized by a potent, sulfurous aroma.[3]

While its odor can be unpleasant in high concentrations, (methyldisulfanyl)ethane is a significant component of the natural aroma profile of many foods, including onions, cabbage, kohlrabi, and durian.[4][5] Its presence is often the result of enzymatic and chemical reactions that occur when plant tissues are damaged.[4] In the flavor and fragrance industry, it is used as a flavoring agent.[3] The synthesis of unsymmetrical disulfides like (methyldisulfanyl)ethane is of considerable interest in medicinal chemistry and materials science, as the disulfide bond is a crucial functional group in various biologically active molecules and polymers.[6]

The primary challenge in synthesizing an unsymmetrical disulfide such as (methyldisulfanyl)ethane is to prevent the thermodynamically favored formation of the corresponding symmetrical disulfides: dimethyl disulfide (CH₃SSCH₃) and diethyl disulfide (C₂H₅SSC₂H₅). This guide details several modern, high-selectivity pathways to overcome this challenge, providing researchers with both the theoretical basis and practical protocols for its successful synthesis.

Core Synthesis Strategies

The selective formation of a C₂H₅-S-S-CH₃ bond requires a carefully controlled reaction that couples an ethyl mercaptan (ethanethiol) moiety with a methyl mercaptan (methanethiol) moiety while minimizing self-coupling. Modern organic synthesis has yielded several elegant solutions to this problem.

Pathway 1: Base-Catalyzed Aerobic Dehydrogenative Coupling

One of the most efficient and environmentally friendly methods for forming unsymmetrical disulfides is the direct oxidative coupling of two different thiols using air as the oxidant.[7] This approach offers high atom economy and avoids the use of harsh or toxic oxidizing agents.

Mechanism & Rationale: The reaction proceeds by the base-catalyzed formation of thiolate anions from the two starting thiols (methanethiol and ethanethiol). These nucleophilic thiolates are then aerobically oxidized. The key to achieving high selectivity for the unsymmetrical product lies in controlling the relative concentrations and reactivity of the thiols. By carefully selecting the base and reaction conditions, the cross-coupling reaction can be favored over the self-coupling reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) have proven effective catalysts for this transformation.[7]

Figure 1: Conceptual workflow for base-catalyzed aerobic coupling of thiols.

Experimental Protocol: Aerobic Coupling

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add a suitable solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solvent.

-

Thiol Addition: Add methanethiol (1.0 equivalent), followed by the dropwise addition of ethanethiol (1.2 equivalents). Note: Due to the high volatility and toxicity of methanethiol, it is often handled as a solution or generated in situ.

-

Reaction: Stir the mixture vigorously at room temperature, open to the atmosphere (or under a gentle stream of air) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, filter the reaction mixture to remove the base. Dilute the filtrate with diethyl ether and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure (methyldisulfanyl)ethane.

Pathway 2: Electrophilic Sulfur Transfer via Benzotriazole Intermediate

A highly selective and efficient one-pot method for synthesizing unsymmetrical disulfides involves the use of 1-chlorobenzotriazole (BtCl).[8] This method relies on the sequential addition of thiols to create a reactive intermediate that favors cross-coupling.

Mechanism & Rationale: The first thiol (R¹SH) reacts with BtCl at low temperature to form a sulfenyl benzotriazole intermediate (R¹SBt). This intermediate is an electrophilic sulfur species that does not readily react with itself to form a symmetrical disulfide. The subsequent addition of a second, different thiol (R²SH) allows for a nucleophilic attack on the sulfur atom of the R¹SBt intermediate, cleanly forming the desired unsymmetrical disulfide (R¹SSR²) and releasing benzotriazole (BtH) as a recyclable byproduct.[8] The order of thiol addition is critical for maximizing the yield.[8]

Figure 2: Reaction pathway using 1-chlorobenzotriazole (BtCl).

Experimental Protocol: BtCl Method

-

Activation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-chlorobenzotriazole (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

-

First Thiol Addition: Slowly add a solution of methanethiol (1.0 equivalent) in DCM to the cooled BtCl solution. Stir the mixture at -78 °C for 30 minutes to form the CH₃SBt intermediate.

-

Second Thiol Addition: Add ethanethiol (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford pure (methyldisulfanyl)ethane.

Pathway 3: Photochemical Synthesis

A less common but direct approach involves the photochemical equilibration of two symmetrical disulfides.[4]

Mechanism & Rationale: When a mixture of dimethyl disulfide and diethyl disulfide is subjected to photolysis, typically using UV light, the S-S bonds can undergo homolytic cleavage to form thiyl radicals (CH₃S• and C₂H₅S•). These radicals can then recombine in a statistical fashion. While this method produces all three possible disulfides (dimethyl, diethyl, and ethyl methyl), the desired unsymmetrical product can be formed in appreciable yields and subsequently separated.[4]

Reaction: (CH₃S)₂ + (C₂H₅S)₂ ⇌ 2 CH₃SSC₂H₅ (under UV irradiation)

This method is often employed in gas-phase studies but can be adapted for solution-phase synthesis, although separation of the product from starting materials and other products can be challenging due to similar boiling points.

Data Summary & Comparison

| Synthesis Pathway | Key Reagents | Oxidant/Activator | Conditions | Advantages | Disadvantages |

| Aerobic Coupling | CH₃SH, C₂H₅SH, K₂CO₃ | O₂ (Air) | Room Temp, 12-24h | Green (uses air), high atom economy, inexpensive catalyst.[7] | Can have selectivity issues, may require longer reaction times. |

| BtCl Method | CH₃SH, C₂H₅SH | 1-Chlorobenzotriazole | -78 °C to Room Temp | High selectivity, one-pot procedure, recyclable byproduct.[8] | Requires cryogenic temperatures, BtCl is a specialty reagent. |

| Photochemical | (CH₃S)₂, (C₂H₅S)₂ | UV Light | Room Temp | Direct from stable precursors. | Forms an equilibrium mixture requiring difficult separation.[4] |

Product Characterization

To confirm the successful synthesis and purity of (methyldisulfanyl)ethane, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet) and the methyl group (a singlet), with chemical shifts influenced by the adjacent sulfur atoms.

-

¹³C NMR: Will show three distinct signals corresponding to the three carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for confirming purity and identity. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 108, corresponding to the molecular weight of C₃H₈S₂.[2]

-

References

- Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. Journal of Organic Chemistry, 71, 8268-8271.

- ACS Publications. (n.d.). Selective Synthesis of Unsymmetrical Disulfides from Thiols via Water-Removable SuFEx Reagent. Organic Letters.

- Royal Society of Chemistry. (n.d.). Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. Organic Chemistry Frontiers.

- ResearchGate. (n.d.). Unsymmetrical disulfides synthesis. Scientific Diagram.

- Vulcanchem. (n.d.). Ethyl methyl disulfide - 20333-39-5.

- ChemicalBook. (2024). ETHYL METHYL DISULFIDE | 20333-39-5.

- Biosynth. (n.d.). Ethyl methyl disulphide | 20333-39-5 | FE35676.

- National Center for Biotechnology Information. (n.d.). Ethyl methyl disulfide. PubChem.

- CymitQuimica. (n.d.). CAS 20333-39-5: Ethyl methyl disulfide.

Sources

- 1. Ethyl methyl disulphide | 20333-39-5 | FE35676 | Biosynth [biosynth.com]

- 2. Ethyl methyl disulfide | C3H8S2 | CID 123388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 20333-39-5: Ethyl methyl disulfide | CymitQuimica [cymitquimica.com]

- 4. Ethyl methyl disulfide (20333-39-5) for sale [vulcanchem.com]

- 5. ETHYL METHYL DISULFIDE | 20333-39-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]

2,3-Dithiapentane spectroscopic data

An In-depth Technical Guide to the Spectroscopic Analysis of 2,3-Dithiapentane (Methyl Ethyl Disulfide)

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 2,3-dithiapentane (also known as methyl ethyl disulfide, CH₃S-SCH₂CH₃). As a simple, asymmetric dialkyl disulfide, its structural elucidation serves as a fundamental model for understanding the spectroscopic signatures of disulfide bonds, which are critical functional groups in biochemistry, drug development, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of theoretical principles, experimental protocols, and data interpretation. While direct experimental spectra for 2,3-dithiapentane are not universally available in public databases, this guide consolidates known data, such as mass spectrometry, and provides expert-driven predictions for NMR, Infrared, and Raman spectroscopy based on established principles and data from homologous compounds.

Introduction: The Significance of 2,3-Dithiapentane

The disulfide bond (-S-S-) is a pivotal covalent linkage that dictates the tertiary and quaternary structures of proteins, stabilizes peptides, and is integral to the mechanism of action for numerous pharmaceuticals. 2,3-Dithiapentane, with the chemical formula C₃H₈S₂, represents a fundamental asymmetric disulfide. Its analysis provides foundational insights into the electronic and vibrational behavior of the disulfide bridge when flanked by dissimilar alkyl environments (methyl vs. ethyl).

Understanding its spectroscopic fingerprint is crucial for:

-

Quality Control: Identifying and quantifying 2,3-dithiapentane as a volatile organic compound, potential impurity, or degradation product.

-

Reaction Monitoring: Tracking chemical reactions involving the formation or cleavage of disulfide bonds.

-

Structural Analogue Studies: Using it as a simple model to interpret more complex spectra of disulfide-containing biomolecules and polymers.

This guide delves into the primary spectroscopic methods for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Raman Spectroscopy.

Molecular Structure and Isomerism

It is critical to distinguish 2,3-dithiapentane from its structural isomer, 2,4-dithiapentane. The former is a disulfide, characterized by a direct sulfur-sulfur bond, while the latter is a dithioacetal, with a methylene bridge separating the sulfur atoms (CH₃-S-CH₂-S-CH₃)[1][2]. This structural difference leads to profoundly different chemical properties and spectroscopic signatures.

Caption: Molecular structure of 2,3-dithiapentane with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 2,3-dithiapentane, electron ionization (EI) is a common method that induces characteristic fragmentation patterns.

Expected Fragmentation Pathway

The molecular weight of 2,3-dithiapentane (C₃H₈S₂) is 108.23 g/mol [3]. Upon electron ionization, the molecular ion ([M]⁺•) is formed. The weakest bonds, particularly the S-S and C-S bonds, are prone to cleavage.

Caption: Plausible EI fragmentation pathways for 2,3-dithiapentane.

Mass Spectrum Data

The electron ionization mass spectrum for 2,3-dithiapentane is available through the NIST WebBook.[4]

| m/z | Relative Intensity (%) | Plausible Ion Fragment |

| 108 | ~25 | [M]⁺•, [C₃H₈S₂]⁺• |

| 93 | ~10 | [M - CH₃]⁺, [C₂H₅S₂]⁺ |

| 79 | ~5 | [M - C₂H₅]⁺, [CH₃S₂]⁺ |

| 61 | ~100 | [C₂H₅S]⁺ |

| 47 | ~90 | [CH₃S]⁺ |

| 29 | ~45 | [C₂H₅]⁺ |

| Data sourced from NIST WebBook.[4] |

Expertise & Experience Insight: The base peak at m/z 61 ([C₂H₅S]⁺) and the significant peak at m/z 47 ([CH₃S]⁺) are highly characteristic of an ethyl methyl disulfide structure. The relative stability of the resulting carbocations and thiyl radicals dictates the fragmentation pattern, and the higher intensity of the ethylthio cation over the methylthio cation is a notable feature.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 2,3-dithiapentane (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or hexane.

-

GC Separation:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

Interface Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.

-

Mass Analyzer: Quadrupole, scanning from m/z 25 to 200.

-

Data Acquisition: Collect data in full scan mode.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

2,3-Dithiapentane has three distinct proton environments:

-

-S-CH₃ (methyl group)

-

-S-CH₂- (methylene group)

-

-CH₂-CH₃ (terminal methyl group)

Based on data from homologous compounds like diethyl disulfide[5], we can predict the chemical shifts and multiplicities.

| Proton Environment (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling to | Integration |

| -S-CH₃ (a) | 2.3 - 2.5 | Singlet (s) | None | 3H |

| -S-CH₂ -CH₃ (b) | 2.6 - 2.8 | Quartet (q) | Protons (c) | 2H |

| -S-CH₂-CH₃ (c) | 1.2 - 1.4 | Triplet (t) | Protons (b) | 3H |

| Predictions are based on established chemical shift ranges for alkyl disulfides. |

Causality Behind Predictions: The protons on carbons attached to sulfur are deshielded due to the electronegativity of sulfur, hence their downfield shifts (δ > 2.0 ppm). The methylene protons (b) are adjacent to a methyl group, resulting in a quartet splitting pattern (n+1 rule, 3+1=4). The terminal methyl protons (c) are adjacent to a methylene group, resulting in a triplet (2+1=3).

Predicted ¹³C NMR Spectrum

The molecule contains three unique carbon environments.

| Carbon Environment (Numbering) | Predicted Chemical Shift (δ, ppm) |

| C¹H₃-S- | 20 - 25 |

| -S-C⁴H₂- | 35 - 40 |

| -CH₂-C⁵H₃ | 12 - 16 |

| Predictions based on data for diethyl disulfide[6] and general trends for alkyl sulfides/disulfides.[7] |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of 2,3-dithiapentane in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup:

-

Spectrometer: Use a 300 MHz or higher field NMR spectrometer.

-

Temperature: Maintain a constant probe temperature, typically 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum with a 90° pulse angle.

-

Set a relaxation delay of 1-2 seconds and acquire 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (e.g., 0-220 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Key Vibrational Modes

The most informative vibrations for 2,3-dithiapentane are the S-S and C-S stretches. Alkyl C-H stretches and bends will also be present but are less specific.

-

S-S Stretch: This is the most characteristic vibration. It is typically weak in the IR spectrum but produces a strong, sharp signal in the Raman spectrum.

-

C-S Stretch: These vibrations are of medium intensity in both IR and Raman spectra.

-

C-H Stretch & Bend: Strong absorptions in the IR spectrum, characteristic of saturated alkyl groups.[8]

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Expected Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 | Strong (IR), Medium (Raman) |

| C-H Bend (Alkyl) | 1375 - 1465 | 1375 - 1465 | Medium (IR), Weak (Raman) |

| C-S Stretch | 600 - 750 | 600 - 750 | Medium (IR & Raman) |

| S-S Stretch | 450 - 550 | 450 - 550 | Weak (IR), Strong (Raman) |

| Frequency ranges are based on general data for dialkyl disulfides.[9][10] |

Trustworthiness Insight: The complementarity of IR and Raman is a self-validating system. The S-S bond, being a symmetric, non-polar bond, has a small change in dipole moment during vibration, leading to a weak IR absorption. However, its polarizability changes significantly, resulting in a strong Raman signal.[10] The presence of a strong Raman peak and a weak IR peak in the 450-550 cm⁻¹ region would be definitive evidence for the disulfide linkage.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: As 2,3-dithiapentane is a liquid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (neat film).

-

Data Acquisition:

-

Place the salt plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the clean salt plates.

-

Acquire the sample spectrum over the range of 4000 - 400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Place a small amount of liquid 2,3-dithiapentane into a glass NMR tube or a capillary tube.

-

Data Acquisition:

-

Place the sample tube into the spectrometer's sample compartment.

-

Use a laser excitation source (e.g., 532 nm or 785 nm). The 785 nm laser is often preferred to minimize fluorescence from impurities.

-

Set the laser power to an appropriate level (e.g., 50-100 mW) to avoid sample heating or degradation.

-

Acquire the spectrum over a Raman shift range of 200 - 3200 cm⁻¹.

-

Accumulate multiple scans to improve the signal-to-noise ratio.

-

References

-

National Institute of Standards and Technology (NIST). (n.d.). Methyl ethyl disulfide. NIST Chemistry WebBook. Retrieved from [Link][4]

-

National Institute of Standards and Technology (NIST). (n.d.). Methyl ethyl disulfide Reaction thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link][11]

-

National Institute of Standards and Technology (NIST). (n.d.). General information for Methyl ethyl disulfide. NIST Chemistry WebBook. Retrieved from [Link][12]

-

National Institute of Standards and Technology (NIST). (n.d.). Gas phase thermochemistry data for Methyl ethyl disulfide. NIST Chemistry WebBook. Retrieved from [Link][13]

-

Sugeta, H., Go, A., & Miyazawa, T. (1973). Low frequency Raman spectra of dimethyl, methyl ethyl, and diethyl disulfides, and rotational isomerism about their carbon-sulfur bonds. The Journal of Physical Chemistry, 77(21), 2559-2564. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (n.d.). Ethyl methyl disulfide. PubChem Compound Database. Retrieved from [Link][3]

-

SpectraBase. (n.d.). ETHYLMETHYLDISULFID 13C NMR. Retrieved from [Link][7]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,3-dimethylpentane. Retrieved from [Link][8]

-

The Royal Society of Chemistry. (2011). Electronic Supporting Information for "Graphene oxide catalyzed sulfide and disulfide oxidations". Retrieved from [Link][5]

-

Grokipedia. (n.d.). 2,4-Dithiapentane. Retrieved from [Link][1]

-

Wikipedia. (n.d.). 2,4-Dithiapentane. Retrieved from [Link][2]

-

Bazylewski, P., Divigalpitiya, R., & Fanchini, G. (2017). In situ Raman spectroscopy distinguishes between reversible and irreversible thiol modifications in L-cysteine. Analyst, 142(3), 442-448. Retrieved from [Link][10]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 2,4-Dithiapentane - Wikipedia [en.wikipedia.org]

- 3. Ethyl methyl disulfide | C3H8S2 | CID 123388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl ethyl disulfide [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. Diethyl disulfide(110-81-6) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. C7H16 infrared spectrum of 2,3-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In situ Raman spectroscopy distinguishes between reversible and irreversible thiol modifications in l -cysteine - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25879D [pubs.rsc.org]

- 11. Methyl ethyl disulfide [webbook.nist.gov]

- 12. Methyl ethyl disulfide [webbook.nist.gov]

- 13. Methyl ethyl disulfide [webbook.nist.gov]

The Elusive Truffle Note: A Technical Guide to Ethyl Methyl Disulfide and Its Putative Role in Truffle Aroma

For Immediate Release

This technical guide offers an in-depth exploration of ethyl methyl disulfide, a volatile sulfur compound recognized for its characteristic "truffle-like" aroma. Directed at researchers, scientists, and professionals in drug development and food chemistry, this document synthesizes the current scientific understanding of this intriguing molecule. It addresses its chemical properties, biosynthesis, and sensory perception, while critically examining its purported, yet scientifically uncorroborated, role in the complex aroma profile of truffles.

Introduction: The Enigma of Truffle Aroma

The aroma of truffles, the fruiting bodies of subterranean fungi belonging to the genus Tuber, is one of the most complex and prized in the culinary world. This intricate scent is a key driver of their economic value and is the result of a diverse array of volatile organic compounds (VOCs).[1][2][3] The composition of this volatilome is dynamic, influenced by truffle species, geographic origin, ripeness, and interactions with the surrounding microbiome. While numerous compounds have been identified, a handful of sulfur-containing molecules are consistently recognized as the primary contributors to the quintessential truffle scent.

This guide focuses on ethyl methyl disulfide (C₃H₈S₂), a compound frequently described in olfaction literature as possessing a "truffle-like" aroma.[4] Despite this sensory association, its definitive identification within the volatile profile of any Tuber species remains elusive in published scientific studies. This document will therefore navigate the known aspects of ethyl methyl disulfide and contextualize its potential, though unproven, significance in the broader landscape of truffle aroma chemistry.

Physicochemical Properties of Ethyl Methyl Disulfide

A thorough understanding of the physical and chemical characteristics of ethyl methyl disulfide is fundamental to comprehending its behavior as a volatile aroma compound.

| Property | Value | Source |

| Molecular Formula | C₃H₈S₂ | [5] |

| Molecular Weight | 108.23 g/mol | [5][6] |

| CAS Number | 20333-39-5 | [5][6] |

| Boiling Point | 137 °C | [7] |

| Odor Profile | Sulfurous, Onion, Garlic, Truffle-like | [4][6] |

| Solubility | Soluble in ethanol; Insoluble in water | [6] |

The Core Sulfur Volatiles in Truffle Aroma

Current research overwhelmingly points to a select group of sulfur compounds as the cornerstones of truffle aroma. The most frequently cited are:

-

Dimethyl Sulfide (DMS): Often described as having a garlicky or cooked cabbage aroma, DMS is a key volatile in many truffle species.[1][2]

-

Dimethyl Disulfide (DMDS): This compound contributes a more intense sulfurous and onion-like note.[1][8]

-

Bis(methylthio)methane: Particularly dominant in the highly prized white truffle (Tuber magnatum), this compound is a major contributor to its characteristic potent aroma.[8]

-

2,4-Dithiapentane: Another significant contributor to the aroma of white truffles.[2]

The relative abundance of these and other VOCs creates the distinct aromatic signature of each truffle species. For instance, the aroma of the black truffle (Tuber melanosporum) is largely defined by DMS and DMDS, along with various alcohols and aldehydes.[1][9][10] In contrast, the white truffle's aroma is heavily influenced by bis(methylthio)methane.

Ethyl Methyl Disulfide: An Intriguing but Unconfirmed Player

Despite its "truffle-like" odor description, extensive studies on the volatile composition of various Tuber species, including T. melanosporum, T. magnatum, and Tuber borchii, have not reported the presence of ethyl methyl disulfide.[1][3][10][11][12] This conspicuous absence from the scientific literature raises critical questions about its actual role in natural truffle aroma.

It is plausible that ethyl methyl disulfide's contribution, if any, is below the detection limits of the analytical instrumentation used in these studies, or that it is present only in specific, unstudied truffle species or under particular environmental conditions. Another possibility is that the "truffle-like" descriptor is a result of its sensory similarity to the complex mixture of sulfur compounds that are present in truffles, rather than its actual presence.

Natural Occurrence Beyond Truffles

Ethyl methyl disulfide is not a rare compound in nature and has been identified in a variety of food sources, which may explain its association with savory and sulfurous aromas. It is found in:

-

Kohlrabi (Brassica oleracea var. gongylodes)[4]

-

Onions (Allium cepa) and other Allium species[4]

-

Cabbages (Brassica oleracea)[4]

-

Durian (Durio zibethinus)[5]

In these plants, it contributes to their characteristic flavor and aroma profiles.

Biosynthesis of Sulfur Compounds in Fungi

The biosynthesis of volatile sulfur compounds in fungi is intricately linked to the metabolism of sulfur-containing amino acids, primarily cysteine and methionine. While the specific enzymatic pathways leading to the formation of asymmetric disulfides like ethyl methyl disulfide in fungi are not well-elucidated, a general understanding of sulfur metabolism provides a hypothetical framework.

This proposed pathway involves the enzymatic breakdown of methionine and potentially other amino acids to yield methanethiol and ethanethiol. These thiols can then be oxidized to form highly reactive thiyl radicals, which can subsequently recombine to form disulfides. The formation of the asymmetric ethyl methyl disulfide would require the presence and recombination of both methylthiyl and ethylthiyl radicals.

Analytical Methodologies for Detection

The identification and quantification of volatile sulfur compounds in a complex matrix like truffles require sensitive and specific analytical techniques. The standard methodology involves:

-

Sample Preparation: Volatiles are typically extracted from the truffle matrix using methods such as headspace solid-phase microextraction (HS-SPME) or simultaneous distillation-extraction (SDE).[9]

-

Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and interactions with a stationary phase in a GC column.

-

Mass Spectrometry (MS): The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification by comparing it to spectral libraries.

Given the high volatility and reactivity of sulfur compounds, careful optimization of these methods is crucial to prevent artifact formation and ensure accurate identification.

Sensory Science and the Perception of "Truffle-like"

The description of ethyl methyl disulfide as "truffle-like" stems from sensory panel evaluations. In these studies, trained panelists assess the odor of individual compounds and use descriptive terms to characterize them. The convergence of descriptors on "truffle" indicates a perceived similarity to the aroma of actual truffles.

However, it is crucial to distinguish between the aroma of a single compound in isolation and its contribution to a complex mixture. The overall aroma of a truffle is not simply the sum of its individual volatile components but is also influenced by:

-

Synergistic Effects: The interaction of multiple compounds can enhance or create new aroma perceptions.

-

Antagonistic Effects: Some compounds can suppress or mask the perception of others.

-

Concentration and Odor Thresholds: The concentration of a compound relative to its odor detection threshold determines its impact on the overall aroma.

Therefore, even if ethyl methyl disulfide were present in truffles, its role would be dependent on these complex interactions.

Future Directions and Unanswered Questions

The discrepancy between the sensory description of ethyl methyl disulfide and its documented absence in truffles presents a compelling area for future research. Key questions that remain to be answered include:

-

Is ethyl methyl disulfide present in any Tuber species? A broader survey of different truffle species, including less common varieties, using highly sensitive analytical techniques is warranted.

-

What is the specific biosynthetic pathway for asymmetric disulfides in fungi? Elucidating the enzymes and genetic pathways involved would provide a more complete understanding of sulfur metabolism in truffles.

-

What are the synergistic and antagonistic interactions between key truffle volatiles? A deeper understanding of these interactions is needed to fully comprehend the complexity of truffle aroma.

-

Can the "truffle-like" aroma be recreated using a defined mixture of known truffle volatiles? Such experiments could help to determine if the perception of "truffle" can be achieved without the presence of ethyl methyl disulfide.

Conclusion

Ethyl methyl disulfide remains a molecule of significant interest in the study of truffle aroma. Its distinct "truffle-like" sensory profile, established through olfactometry, positions it as a potential contributor to this complex scent. However, the current body of scientific literature does not provide evidence of its presence in the volatile emissions of commonly studied truffle species.

This guide has aimed to provide a comprehensive and scientifically grounded overview of ethyl methyl disulfide, acknowledging both its known properties and the existing knowledge gaps regarding its role in truffle aroma. Future research employing advanced analytical and molecular techniques will be crucial to definitively resolve the enigmatic relationship between this intriguing disulfide and the prized aroma of truffles. Until such evidence emerges, the role of ethyl methyl disulfide in truffle aroma remains a compelling, yet unsubstantiated, hypothesis.

References

-

ETS Laboratories. (n.d.). Sulfides Panel. Retrieved from [Link]

-

Choo, J. H., et al. (2022). Impact of different processing techniques on the key volatile profile, sensory, and consumer acceptance of black truffle (Tuber melanosporum Vittadini). Journal of Food Science, 87(8), 3536-3551. Retrieved from [Link]

-

Li, Y., et al. (2015). Identification of volatile flavour components of Tuber melanosporum using simultaneous distillation-extraction. Journal of Essential Oil Research, 27(4), 273-279. Retrieved from [Link]

-

García-Barriuso, M., et al. (2020). Volatilome changes during black truffle (Tuber melanosporum) ontogeny. Fungal Ecology, 46, 100938. Retrieved from [Link]

-

ETS Laboratories. (n.d.). Volatile Sulfides: Detection and Prevention. Retrieved from [Link]

-

Culleré, L., et al. (2010). Characterisation of aroma active compounds in black truffles (Tuber melanosporum) and summer truffles (Tuber aestivum) by gas chromatography–olfactometry. Food Chemistry, 122(1), 300-306. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl ethyl disulfide. Retrieved from [Link]

-

Zehentner, M., et al. (2021). Marker Substances in the Aroma of Truffles. Foods, 10(5), 1085. Retrieved from [Link]

-

Ranucci, D., et al. (2024). Odour Fingerprints of Black (Tuber mesentericum) and Bianchetto (Tuber borchii) Truffles from Different Areas of the Campania Region. Foods, 13(11), 1642. Retrieved from [Link]

-

Vita, F., et al. (2020). Tuberomics: a molecular profiling for the adaption of edible fungi (Tuber magnatum Pico) to different natural environments. BMC Genomics, 21(1), 59. Retrieved from [Link]

-

Choo, J. H., et al. (2018). Aroma-volatile profile and its changes in Australian grown black Périgord truffle (Tuber melanosporum) during storage. International Journal of Food Science & Technology, 53(10), 2316-2325. Retrieved from [Link]

-

Tejedor-Calvo, E., et al. (2021). Potential aromatic compounds as markers to differentiate between Tuber melanosporum and Tuber indicum truffles. Food Control, 125, 107954. Retrieved from [Link]

-

Feng, T., et al. (2019). Characterization of the Key Aroma Compounds in Three Truffle Varieties from China by Flavoromics Approach. Foods, 8(9), 403. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Ethyl methyl disulfide (HMDB0032912). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123388, Ethyl methyl disulfide. Retrieved from [Link]

-

Wang, Y., et al. (2018). Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides. Molecules, 23(1), 163. Retrieved from [Link]

-

Leffingwell & Associates. (n.d.). Ethyl methyl disulfide. Retrieved from [Link]

-

Steinhaus, M., et al. (2024). Identification of Bis(methylsulfanyl)methane and Furan-2(5H)-one as Volatile Marker Compounds for the Differentiation of the White Truffle Species Tuber magnatum and Tuber borchii. Journal of Agricultural and Food Chemistry, 72(16), 7205–7212. Retrieved from [Link]

-

Shcherbakov, A. M., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Pharmaceuticals, 15(8), 989. Retrieved from [Link]

-

Vita, F., et al. (2020). Tuberomics: a molecular profiling for the adaption of edible fungi (Tuber magnatum Pico) to different natural environments. ResearchGate. Retrieved from [Link]

-

Beke, E., et al. (2018). Structure and Synthesis of Antifungal Disulfide β-Strand Proteins from Filamentous Fungi. Toxins, 11(1), 5. Retrieved from [Link]

-

Mori, T., et al. (2024). Recent developments in the engineered biosynthesis of fungal meroterpenoids. Beilstein Journal of Organic Chemistry, 20, 578–588. Retrieved from [Link]

-

Antoniow, S., & Witt, D. (2007). A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Synthesis, 2007(03), 363-366. Retrieved from [Link]

Sources

- 1. Impact of different processing techniques on the key volatile profile, sensory, and consumer acceptance of black truffle (Tuber melanosporum Vittadini) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Human Metabolome Database: Showing metabocard for Ethyl methyl disulfide (HMDB0032912) [hmdb.ca]

- 5. Ethyl methyl disulfide | C3H8S2 | CID 123388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scent.vn [scent.vn]

- 7. Ethyl methyl disulfide (20333-39-5) for sale [vulcanchem.com]

- 8. Characterization of the Key Aroma Compounds in Three Truffle Varieties from China by Flavoromics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 10. researchgate.net [researchgate.net]

- 11. Tuberomics: a molecular profiling for the adaption of edible fungi (Tuber magnatum Pico) to different natural environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Thermal Decomposition of Ethyl Methyl Disulfide

Abstract

Ethyl methyl disulfide (EMDS) is an asymmetric organosulfur compound whose thermal stability is of significant interest in fields ranging from food science to industrial process chemistry. This guide provides a comprehensive technical overview of the thermal decomposition of ethyl methyl disulfide. While direct experimental studies on EMDS are limited, this document synthesizes data from analogous symmetrical dialkyl disulfides, particularly dimethyl disulfide (DMDS), to propose a detailed mechanistic framework. This guide covers the foundational principles of disulfide thermolysis, proposed reaction pathways, expected decomposition products, and the experimental methodologies required for such investigations. All discussions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction to Ethyl Methyl Disulfide

Ethyl methyl disulfide (C₃H₈S₂), also known as 2,3-dithiapentane, is an organic compound featuring a disulfide bond (S-S) flanked by a methyl and an ethyl group. It is a volatile, colorless to pale yellow liquid with a characteristic strong, sulfurous odor. Found naturally in certain foods like onions, cabbages, and durian, it contributes to their distinct aroma and flavor profiles. In industrial applications, it can be used as a chemical intermediate and a flavoring agent.

The disulfide bond is the defining functional group, and its relatively low bond dissociation energy makes it susceptible to cleavage under thermal stress. Understanding the thermal decomposition of EMDS is crucial for predicting its stability in various applications, controlling reaction pathways in synthetic chemistry, and managing safety in industrial processes where it might be subjected to high temperatures.

Safety and Handling of Ethyl Methyl Disulfide

Before undertaking any experimental work, a thorough understanding of the hazards associated with ethyl methyl disulfide is imperative.

2.1 Hazard Identification EMDS is classified as an extremely flammable liquid and vapor. It is harmful if swallowed and can cause skin, eye, and respiratory irritation. Due to its high volatility and flammability, all handling should be performed in a well-ventilated area, preferably within a fume hood, and away from any potential ignition sources such as sparks or open flames.

2.2 Recommended Handling Procedures

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, and flame-retardant lab coats. For situations with a risk of exceeding exposure limits, a full-face respirator is recommended.

-

Grounding: To prevent ignition from static electricity, all containers and transfer equipment must be properly grounded and bonded.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from heat and oxidizing agents. The storage temperature should not exceed 52°C (125°F).

Proposed Mechanism of Thermal Decomposition

Direct, detailed kinetic studies on the gas-phase pyrolysis of ethyl methyl disulfide are not extensively documented in peer-reviewed literature. However, a robust mechanistic model can be constructed by drawing parallels with the well-studied thermal decomposition of dimethyl disulfide (CH₃SSCH₃) and diethyl disulfide (CH₃CH₂SSCH₂CH₃). The decomposition is understood to proceed via a free-radical chain reaction.

The primary initiation step is the homolytic cleavage of the weakest bond in the molecule. In dialkyl disulfides, this is unequivocally the sulfur-sulfur bond.

3.1 Initiation: Homolysis of the S-S Bond

The process begins with the homolytic scission of the S-S bond to generate two distinct thiyl radicals: the methanethiyl radical (CH₃S•) and the ethanethiyl radical (CH₃CH₂S•).

CH₃CH₂SSCH₃ → CH₃CH₂S• + CH₃S•

This is the rate-determining step in the initial phase of the decomposition and requires overcoming the S-S bond dissociation energy.

Diagram 1: Initiation Step A visual representation of the homolytic cleavage of the S-S bond in ethyl methyl disulfide.

3.2 Propagation Steps

Once formed, the highly reactive thiyl radicals can participate in a series of propagation reactions, primarily involving hydrogen abstraction from an intact EMDS molecule.

-

Hydrogen Abstraction: The thiyl radicals can abstract a hydrogen atom from either the ethyl or the methyl group of another EMDS molecule. Abstraction from the ethyl group is statistically more likely and can occur at the α or β carbon.